molecular formula C17H21ClN2O2 B13087233 (R)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride

(R)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride

Cat. No.: B13087233
M. Wt: 320.8 g/mol
InChI Key: LUDUDVBVCIPEJP-PKLMIRHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride is a chiral compound with significant applications in medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmacologically active molecules. The compound’s structure includes a benzyl group, an amino group, and a phenylpropan-2-yl group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-phenylalanine and benzyl chloroformate.

    Formation of Intermediate: ®-Phenylalanine is first converted to ®-1-amino-3-phenylpropan-2-ol through a reduction reaction.

    Carbamate Formation: The intermediate is then reacted with benzyl chloroformate under basic conditions to form ®-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate.

    Hydrochloride Salt Formation: Finally, the carbamate is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of ®-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Employing techniques like crystallization, filtration, and chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The carbamate group can be reduced to yield primary amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation Products: Imines, oximes.

    Reduction Products: Primary amines.

    Substitution Products: Azides, thiol derivatives.

Scientific Research Applications

®-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and used in the development of pharmaceuticals.

    Industry: Employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. It may bind to active sites of enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride: The enantiomer of the compound with different stereochemistry.

    Benzyl (1-amino-3-phenylpropan-2-yl)carbamate: The non-hydrochloride form of the compound.

    Phenylalanine derivatives: Compounds with similar structural motifs but different functional groups.

Uniqueness

®-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential therapeutic applications make it a valuable compound in various fields of research.

Properties

Molecular Formula

C17H21ClN2O2

Molecular Weight

320.8 g/mol

IUPAC Name

benzyl N-[(2R)-1-amino-3-phenylpropan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C17H20N2O2.ClH/c18-12-16(11-14-7-3-1-4-8-14)19-17(20)21-13-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2,(H,19,20);1H/t16-;/m1./s1

InChI Key

LUDUDVBVCIPEJP-PKLMIRHRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CN)NC(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

C1=CC=C(C=C1)CC(CN)NC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.